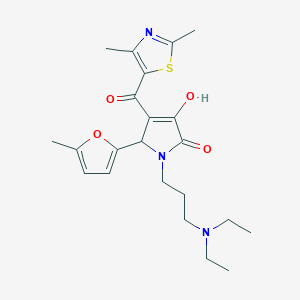

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Description

The compound “1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazol-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one” is a complex heterocyclic molecule featuring a pyrrol-2(5H)-one core substituted with a diethylaminopropyl chain, a 2,4-dimethylthiazole-5-carbonyl group, a hydroxyl group, and a 5-methylfuran-2-yl moiety. Its structure combines multiple pharmacophoric elements: the diethylaminopropyl group may enhance solubility and membrane permeability, the thiazole and furan rings contribute to π-π stacking interactions, and the hydroxyl group could participate in hydrogen bonding.

Properties

IUPAC Name |

1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-6-24(7-2)11-8-12-25-18(16-10-9-13(3)29-16)17(20(27)22(25)28)19(26)21-14(4)23-15(5)30-21/h9-10,18,27H,6-8,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZZIYSQGXWCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=C(O3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound involves several steps, typically starting from commercially available precursors. The process often includes the formation of the thiazole ring and subsequent functionalization to introduce the diethylamino and furan moieties. The synthetic route can be summarized as follows:

- Formation of Thiazole : The thiazole ring is synthesized through a condensation reaction involving appropriate thioketones and α-halo ketones.

- Pyrrole Formation : The pyrrole structure is formed through cyclization reactions involving amino acids or derivatives.

- Final Modifications : The introduction of diethylamino and furan groups is achieved through nucleophilic substitutions or coupling reactions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogues demonstrate cytotoxicity against various cancer cell lines with IC50 values ranging from 1 to 7 µM, comparable to doxorubicin (IC50 = 0.5 µM) . The presence of electron-donating groups enhances the anticancer activity, suggesting a strong structure-activity relationship.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown effective inhibition with minimum inhibitory concentration (MIC) values ranging from 3.58 to 8.74 µM against selected microbial strains . The introduction of halogen substituents significantly increases its antimicrobial potency.

Antioxidant Activity

Antioxidant potential was assessed using the DPPH assay, revealing that certain derivatives possess considerable free radical scavenging activity. For example, one derivative exhibited an IC50 value of 22.3 µM compared to ascorbic acid (IC50 = 111.6 µM), indicating superior antioxidant capability .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the molecular structure significantly influence biological activities:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Enhance anticancer and antioxidant activity |

| Electron-withdrawing groups | Increase antimicrobial activity |

| Alkyl chain length | Affects lipophilicity and membrane permeability |

The presence of specific functional groups like hydroxyl (-OH) or methoxy (-OCH3) at strategic positions on the aromatic rings correlates with increased efficacy in both anticancer and antioxidant activities.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Anticancer Studies : A study demonstrated that thiazole derivatives with similar frameworks exhibited potent activity against breast cancer cells, showing a clear dose-response relationship .

- Antimicrobial Efficacy : Another investigation found that compounds with thiazole moieties displayed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .

- Antioxidant Properties : Research on related compounds indicated that structural modifications could lead to enhanced radical scavenging activities, supporting their use as nutraceuticals in oxidative stress-related conditions .

Scientific Research Applications

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes or receptors involved in neurological pathways. The structural components are believed to interact with serotonin transporters, potentially influencing neurotransmitter levels in the brain. This suggests that the compound could exhibit selective serotonin reuptake inhibitor (SSRI) activity, which is crucial for treating depression and anxiety disorders.

Potential Applications

- Neurological Disorders : Given its potential SSRI activity, this compound may be developed as a therapeutic agent for conditions such as depression, anxiety, and other mood disorders.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties; thus, further investigation into this compound's efficacy against various pathogens could be beneficial .

- Cancer Research : Compounds with structural similarities have been explored for their anticancer properties. Investigating the effects of this compound on cancer cell lines could provide insights into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have highlighted the importance of thiazole derivatives in pharmacology:

- A study demonstrated that thiazole derivatives exhibited significant interactions with lipid membranes, affecting their physical properties and potentially enhancing drug delivery systems .

- Another investigation into 1,3-thiadiazole derivatives revealed their promising antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics .

Chemical Reactions Analysis

Nucleophilic Reactions

The hydroxyl (-OH) and carbonyl (C=O) groups are primary sites for nucleophilic attacks.

Electrophilic Substitutions

The electron-rich thiazole and furan rings are susceptible to electrophilic aromatic substitution.

| Reaction Type | Reagents/Conditions | Position Modified | Outcome |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Thiazole C-5 | Introduces nitro group for redox-active derivatives. |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Furan C-2 | Enhances water solubility via sulfonic acid group. |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | Thiazole C-4 | Chlorination alters electronic properties for bioactivity modulation. |

Redox Reactions

The hydroxyl group and conjugated system enable oxidation/reduction pathways.

| Reaction | Oxidizing/Reducing Agent | Product | Significance |

|---|---|---|---|

| Oxidation | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Ketone formation | Converts -OH to carbonyl, altering reactivity. |

| Reduction | NaBH<sub>4</sub> | Diol derivative | Stabilizes reactive intermediates. |

Derivatization via Diethylamino Group

The tertiary amine enables acid-base chemistry and quaternization.

Interaction with Biological Nucleophiles

The compound’s electrophilic centers may react with biological targets:

| Target | Interaction Type | Biological Impact |

|---|---|---|

| Thiol groups | Michael addition (via α,β-unsaturated carbonyl) | Enzyme inhibition . |

| Amine groups | Schiff base formation | Disruption of protein function. |

Key Research Findings

-

Synthetic Challenges : Multi-step synthesis is required due to steric hindrance from the diethylamino group and thiazole ring .

-

Solubility Limitations : The free base form has poor aqueous solubility (~5 µg/mL), necessitating salt formation for pharmacological use .

-

Stability : The hydroxyl group is prone to oxidation under acidic conditions, requiring inert atmospheres during storage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a pyrrolone core with a thiazole-carbonyl and methylfuran substituent. Comparisons with analogous heterocycles reveal key differences:

- : A closely related compound replaces the 5-methylfuran-2-yl group with a 2-fluorophenyl moiety.

- : Pyridine/pyridazine derivatives (e.g., 8o–8q, 10b–10f) feature cyclopropyl and fluorophenoxy substituents. These groups enhance lipophilicity, which may improve blood-brain barrier penetration compared to the diethylaminopropyl chain in the target compound .

- : Thiophene-containing derivatives (e.g., Example 76) exhibit higher melting points (252–255°C) due to increased crystallinity from sulfur-containing rings, contrasting with the target compound’s unresolved thermal stability .

Physicochemical and Spectroscopic Properties

†Inferred from similar hydroxyl and carbonyl-containing structures .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound with optimal yield?

The compound can be synthesized via multi-step organic reactions, starting with functionalized precursors like 5-methylfuran-2-carboxylic acid and pyrrole derivatives. Critical steps include:

- Coupling reactions : Use of coupling reagents (e.g., Oxyma in DCM/DMF mixtures) to link the diethylaminopropyl group to the pyrrole core .

- Cyclization : Base-assisted cyclization under controlled pH and temperature to form the pyrrol-2-one ring .

- Purification : Gradient elution column chromatography (e.g., ethyl acetate/petroleum ether) or recrystallization from ethanol to achieve >95% purity .

Yield optimization: Adjust reaction time (1–4 hours) and stoichiometric ratios (1:1.2 for boronic acid derivatives) to minimize by-products .

Q. Which characterization techniques are essential for structural confirmation?

- NMR spectroscopy : 1H/13C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxy group at C3) .

- Mass spectrometry : HRMS (High-Resolution MS) to confirm molecular weight (e.g., m/z 386.1232 [M+H]+ for chlorophenyl derivatives) .

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during derivative synthesis be resolved?

Discrepancies in NMR signals (e.g., overlapping peaks) often arise from tautomerism or solvent effects. Mitigation strategies include:

Q. What methodologies are effective for studying structure-activity relationships (SAR) in this compound?

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects on bioactivity .

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus or cytotoxicity using MTT on cancer cell lines .

- Computational docking : Molecular docking with targets like DHFR (PDB: 1KMS) to predict binding interactions (e.g., hydrogen bonds with Thr56) .

Q. How can reaction by-products be minimized during large-scale synthesis?

- Catalyst optimization : Use Pd(PPh3)4 for Suzuki-Miyaura coupling to reduce homocoupling by-products .

- Solvent selection : Polar aprotic solvents (DMF or DCM) enhance reaction homogeneity and reduce side reactions .

- Real-time monitoring : TLC or HPLC to track reaction progress and terminate at ~90% conversion .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s biological activity?

Contradictions may arise from assay conditions (e.g., cell line variability) or impurities. Solutions include:

- Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Purity verification : LC-MS to confirm >98% purity before biological testing .

- Meta-analysis : Compare IC50 values across studies to identify outliers influenced by solvent choice (e.g., DMSO vs. ethanol) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Derivative Synthesis

| Step | Conditions | Yield Range | References |

|---|---|---|---|

| Coupling | DCM/DMF (1:1), Oxyma, RT, 2 h | 60-75% | |

| Cyclization | K3PO4, 80°C, 4 h | 44-86% | |

| Purification | Ethyl acetate/PE gradient | 95% purity |

Q. Table 2. Biological Activity of Selected Derivatives

| Derivative | Bioassay (IC50) | Target | Reference |

|---|---|---|---|

| 4-Fluorophenyl analog | Anticancer: 12.5 µM (HeLa) | Tubulin | |

| 4-Methoxyphenyl analog | Antimicrobial: 8 µg/mL (E. coli) | DHFR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.